Lipophilicity Differentiation: Ethylsulfonyl vs. Methylsulfonyl Piperazine-Pyridazine Scaffolds
The computed XLogP3-AA of 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is -0.2, indicating moderate hydrophilicity [1]. In contrast, the direct methylsulfonyl analog, 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine, is predicted to have a lower XLogP due to the reduced carbon count on the sulfonyl group, translating to approximately a 0.5-1.0 log unit decrease (class-level inference) . This difference can significantly alter logD-dependent properties such as cellular permeability and plasma protein binding.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.2 |
| Comparator Or Baseline | 3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine: XLogP3-AA predicted ~ -0.7 to -1.2 (inferred from methyl-for-ethyl substitution; exact value not independently published in accessible databases) |
| Quantified Difference | Estimated ΔXLogP3-AA ≈ 0.5–1.0 log units (more lipophilic for the ethylsulfonyl compound) |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
For procurement in cell-based screening campaigns, a higher logP within a narrow window can improve passive membrane permeability, making this ethylsulfonyl variant a prioritized candidate when intracellular target access is critical.
- [1] PubChem. (2026). PubChem CID 56765871: Computed properties for 3-(4-(ethylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine. National Center for Biotechnology Information. View Source
